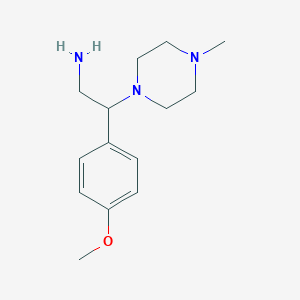

2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine

Description

2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine is a tertiary amine featuring a central ethanamine backbone substituted with a 4-methoxyphenyl group and a 4-methylpiperazine moiety. Its molecular formula is C₁₄H₂₁N₃O, with a molecular weight of 255.34 g/mol (calculated).

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-16-7-9-17(10-8-16)14(11-15)12-3-5-13(18-2)6-4-12/h3-6,14H,7-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQHVAVMAGEESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine typically involves the reaction of 4-methoxyphenylacetonitrile with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as binding to specific receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-amine

- Structure : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl ring and introduces a thiophene moiety.

- Molecular Formula : C₁₆H₂₀FN₃S.

- Molecular Weight : 305.41 g/mol .

- Thiophene introduces sulfur-based hydrophobicity, which may alter membrane permeability .

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine

Variations in the Piperazine Moiety

2-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-amine

- Structure : Retains the methylpiperazine group but replaces the methoxyphenyl with a phenyl ring.

- Molecular Formula : C₁₃H₁₉N₃.

- Key Differences :

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine

Functional Group Additions

N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

Pharmacological and Physicochemical Comparisons

Biological Activity

Overview

2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine, commonly referred to as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a methoxy group on a phenyl ring and a piperazine moiety, which may influence its interactions with various biological targets.

The chemical structure of this compound is represented as follows:

Key properties include:

- Molecular Weight : 250.35 g/mol

- Melting Point : Data not widely available; further research is needed.

- Solubility : Soluble in organic solvents; specific solubility data may require experimental validation.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Potential mechanisms include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the piperazine moiety is often linked to enhanced serotonin receptor affinity, suggesting potential use in treating mood disorders.

- Neuroprotective Effects : Some studies have suggested that related compounds may offer neuroprotection against oxidative stress, indicating a potential therapeutic role in neurodegenerative diseases.

- Antimicrobial Properties : Although limited, initial findings suggest that this compound may exhibit some antimicrobial activity against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent.

Study 1: Antidepressant-Like Effects

A study published in Pharmacology Biochemistry and Behavior evaluated the effects of similar phenethylamines on depression models in rodents. The results indicated significant reductions in depressive behavior, supporting the hypothesis that this compound could exhibit similar properties due to its structural similarities .

Study 2: Neuroprotective Mechanisms

Research published in Neuroscience Letters highlighted the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The study demonstrated that these compounds could reduce cell death and promote survival pathways, suggesting that this compound might possess similar neuroprotective capabilities .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | Piperidine instead of piperazine | Potentially similar antidepressant effects |

| 1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)propan-1-amine | Propanamine chain | Studied for neuroprotective properties |

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming stereochemistry and substituent positions. For example, enantiomeric purity in derivatives has been verified using specific chemical shifts and coupling constants .

- Mass Spectrometry (ESI-MS): Used to confirm molecular weight, with observed m/z values (e.g., 318 [M-H]−) aligning with theoretical calculations .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving complex stereochemistry and hydrogen-bonding networks .

How can reaction conditions be optimized for incorporating this compound into multi-component reactions?

Advanced

Optimization involves:

- Catalyst Selection: Copper catalysts (e.g., CuI) enhance efficiency in carbonylative reactions, as shown in the synthesis of γ-boryl amides with yields >80% .

- Solvent and Temperature: Polar solvents (e.g., DMF) and temperatures between 60–80°C improve reaction kinetics. For instance, acetamide recyclization studies demonstrated higher yields in ethanol at reflux compared to room temperature .

- Substrate Ratios: A 1:1.2 molar ratio of amine to carbonyl precursor minimizes side reactions like over-alkylation .

What strategies resolve stereochemical challenges during derivative synthesis?

Q. Advanced

- Chiral Resolution: Use of enantiopure starting materials (e.g., (1R,4R)- or (1S,4S)-cyclohexylamines) ensures stereochemical control in piperazine-containing analogs .

- Chromatography: Chiral HPLC columns (e.g., Chiralpak® AD-H) separate enantiomers, validated by comparing retention times with standards .

- Crystallographic Refinement: SHELXL refinement protocols resolve ambiguities in racemic mixtures by analyzing residual electron density maps .

How should researchers address conflicting data in reaction mechanisms?

Q. Advanced

- Kinetic Studies: Monitor reaction progress via in-situ NMR or LC-MS to identify intermediates. For example, acetamide recyclization pathways were clarified by isolating intermediates under acidic vs. neutral conditions .

- Computational Modeling: Density Functional Theory (DFT) calculations predict transition states and energy barriers, reconciling discrepancies between experimental and theoretical yields .

- Control Experiments: Eliminate side reactions by testing individual components (e.g., omitting CO in carbonylative reactions confirmed its role in product formation) .

What are the key functional groups and their reactivity?

Q. Basic

- 4-Methoxyphenyl Group: Electron-rich aromatic ring undergoes electrophilic substitution (e.g., nitration, halogenation) in acidic conditions.

- 4-Methylpiperazine: Basic nitrogen participates in alkylation or acylation reactions; the methyl group enhances lipophilicity .

- Primary Amine: Nucleophilic, enabling Schiff base formation or reductive amination with ketones/aldehydes .

How is purity assessed in synthetic chemistry research?

Q. Basic

- HPLC/LC-MS: Quantifies impurities using reverse-phase columns (C18) and UV detection at 254 nm. Purity >95% is typically required for biological assays .

- Elemental Analysis: Validates C, H, N content within ±0.4% of theoretical values.

- Melting Point: Sharp ranges (e.g., 149–151°C) indicate homogeneity .

What computational methods support derivative design?

Q. Advanced

- Molecular Docking: Predicts binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.

- Retrosynthetic Analysis: Tools like Pistachio or Reaxys propose feasible synthetic routes based on reaction databases .

- DFT Calculations: Optimize transition states for stereoselective reactions, reducing trial-and-error in lab workflows .

What challenges arise in scaling up synthesis for preclinical studies?

Q. Advanced

- Yield Optimization: Multi-component reactions may require excess reagents (e.g., CO gas), complicating large-scale setups. Catalytic systems (e.g., CuI/ligand combinations) improve atom economy .

- Purification: Column chromatography becomes impractical; alternatives like crystallization or distillation are prioritized.

- Safety: Handling volatile amines and boronate esters necessitates inert atmospheres and rigorous venting .

What biological targets or activities are associated with this compound?

Basic

While direct biological data is limited, structural analogs show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.